Cas no 2142-01-0 (2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione)

2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-Benzylisoindoline-1,3-dione
- BENZYLPHTHALIMIDE
- SALOR-INT L253022-1EA
- N-BENZYLPHTALIMIDE
- 1H-Isoindole-1,3(2H)-dione, 2-(phenylmethyl)-
- N-BENZYLPHTHALIMIDE
- 1H-Isoindole-1,3(2H)-dione,2-(phenylMethyl)
- 2-(benzyl)isoindoline-1,3-quinone
- 2-(phenylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(phenylmethyl)isoindole-1,3-dione
- 2-Benzyl-1,3-isoindolinedione
- 2-benzyl-1H-isoindol-1,3(2H)-dione
- 2-benzylisoindole-1,3-dione
- 2-Benzyl-1H-isoindole-1,3(2H)-dione
- Phthalimide, N-benzyl-
- NSC2771
- WITXFYCLPDFRNM-UHFFFAOYSA-N
- 3G2A77460J
- 2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
- N-benzylpthalimide
- Maybridge1_007213
- ChemDiv2_000151
- C14263
- Cambridge id 5100224
- Oprea1_454921
- CBDivE_000093
- SCH
- 4-[[[(2-chloro-4-nitrophenyl)methylamino]-oxomethyl]amino]benzenesulfonyl fluoride
- B1997
- AMY360
- CHEBI:34866
- NCGC00186534-01
- 2-Benzyl-isoindole-1,3-dione
- CS-0073188
- NS00026861
- WITXFYCLPDFRNM-UHFFFAOYSA-
- UNII-3G2A77460J
- CAA14201
- NSC-2771
- n-benzyl phthalimide
- FT-0657008
- AS-59839
- 4-BENZYL-1H-ISOINDOLE-1,3(2H)-DIONE
- W18299
- 10.14272/WITXFYCLPDFRNM-UHFFFAOYSA-N.1
- CHEMBL416887
- 2-BENZYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE
- SR-01000390068
- 4-[(2-chloro-4-nitro-phenyl)methylcarbamoylamino]benzenesulfonyl fluoride
- HMS1369G19
- Z18271714
- Q27116303
- J-014043
- NSC 2771
- BDBM50088671
- 2-(Phenylmethyl)isoindole-1,3(2H)-dione
- DTXSID4036647
- InChI=1/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
- 2-BENZYL-1,3-DIOXO-2H-ISOINDOLE
- F0405-0287
- AE-848/30539055
- AI3-02617
- AKOS001483563
- SR-01000390068-1
- HMS561P19
- SY051983
- FT-0634060
- 2-Benzyl-1H-isoindole-1,3(2H)-dione #
- 2142-01-0
- 2-(Phenylmethyl)-1,3-isoindolinedione
- SB64266
- MFCD00023077
- SCHEMBL326305
- doi:10.14272/WITXFYCLPDFRNM-UHFFFAOYSA-N.1
- A815328
- EINECS 218-395-5
- N-Benzylphthalimide, 99%
- DB-045575
- STK048584
-
- MDL: MFCD00023077
- インチ: 1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
- InChIKey: WITXFYCLPDFRNM-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2C(N1C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- せいみつぶんしりょう: 237.07900
- どういたいしつりょう: 237.078979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.4
- 疎水性パラメータ計算基準値(XlogP): 2.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3430
- ゆうかいてん: 115.0 to 119.0 deg-C
- ふってん: 379.79°C (rough estimate)
- フラッシュポイント: 179.8ºC
- 屈折率: 1.5500 (estimate)
- PSA: 37.38000
- LogP: 2.42070
- ようかいせい: 熱エタノール及び熱酢酸に可溶性
2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione セキュリティ情報
2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N72600-1g |
2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione |
2142-01-0 | 1g |
¥58.0 | 2021-09-08 | ||
TRC | B130190-250mg |
N-Benzylphthalimide |
2142-01-0 | 250mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143828-1g |
2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione |
2142-01-0 | 98% | 1g |
¥52 | 2023-04-14 | |
Ambeed | A698278-5g |
2-Benzylisoindoline-1,3-dione |
2142-01-0 | 98% | 5g |
$17.0 | 2025-02-24 | |
BAI LING WEI Technology Co., Ltd. | 324016-25G |
N-Benzylphthalimide, 98% |
2142-01-0 | 98% | 25G |
¥ 570 | 2022-04-26 | |
TRC | B130190-2.5g |
N-Benzylphthalimide |
2142-01-0 | 2.5g |
$ 80.00 | 2022-06-07 | ||
Ambeed | A698278-100g |
2-Benzylisoindoline-1,3-dione |
2142-01-0 | 98% | 100g |
$127.0 | 2025-02-24 | |
eNovation Chemicals LLC | K88290-25g |
N-Benzylphthalimide |
2142-01-0 | 97% | 25g |
$200 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143828-10g |
2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione |
2142-01-0 | 98% | 10g |
¥253 | 2023-04-14 | |
Alichem | A199010226-100g |
2-Benzylisoindoline-1,3-dione |
2142-01-0 | 97% | 100g |
$171.50 | 2023-09-02 |
2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Subhash L. Yedage,Denvert S. D'silva,Bhalchandra M. Bhanage RSC Adv. 2015 5 80441
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Rajeshwer Vanjari,Bharat Kumar Allam,Krishna Nand Singh RSC Adv. 2013 3 1691
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Vittorio Pace,Pilar Hoyos,María Fernández,José V. Sinisterra,Andrés R. Alcántara Green Chem. 2010 12 1380
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Chao Wu,Jiang Wang,Xumu Zhang,Runtong Zhang,Baode Ma Org. Chem. Front. 2021 8 6530
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Marius M. Haugland,Janet E. Lovett,Edward A. Anderson Chem. Soc. Rev. 2018 47 668
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Axel G. Griesbeck,Sebastian Hanft,Yrene Díaz Miara Photochem. Photobiol. Sci. 2010 9 1385
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Ajay H. Bansode,Gurunath Suryavanshi RSC Adv. 2018 8 32055
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Joan Fraga-Dubreuil,Gürbüz ?omak,Alasdair W. Taylor,Martyn Poliakoff Green Chem. 2007 9 1067
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Uttam Kumar Das,Trevor Janes,Amit Kumar,David Milstein Green Chem. 2020 22 3079
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Saikat Khamarui,Rituparna Maiti,Ramij R. Mondal,Dilip K. Maiti RSC Adv. 2015 5 106633
2-benzyl-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Introduction to 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2142-01-0)
2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 2142-01-0, is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of isoindoles and is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione consists of a benzene ring fused with a five-membered ring containing a ketone and an amide group. The presence of the benzyl substituent at the 2-position adds to its complexity and contributes to its unique properties. The compound's molecular formula is C14H13NO2, and its molecular weight is approximately 227.25 g/mol.
In terms of physical properties, 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione is a white crystalline solid with a melting point ranging from 98°C to 100°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various chemical reactions and analytical techniques.
The synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of benzylamine with phthalic anhydride in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate amide, which then undergoes cyclization to form the desired product. Another method involves the condensation of benzylamine with phthalimide followed by reduction to form the dihydro derivative.
The biological activities of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione have been extensively studied due to its potential applications in medicinal chemistry. Recent research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties. A study published in the Journal of Medicinal Chemistry demonstrated that 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
In addition to its anti-inflammatory effects, 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione has also been investigated for its potential as a neuroprotective agent. Research conducted at the University of California found that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
The potential therapeutic applications of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione extend beyond inflammation and neuroprotection. Studies have also explored its anticancer properties. A study published in Cancer Letters reported that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action involves inducing apoptosis through the modulation of mitochondrial pathways and the activation of caspases.
To further understand the biological activities of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione, researchers have employed advanced techniques such as molecular docking studies and in silico simulations. These computational methods have provided insights into the binding interactions between the compound and its target proteins, helping to elucidate its mechanism of action at a molecular level.
In conclusion, 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2142-01-0) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in areas such as anti-inflammatory agents, neuroprotective drugs, and anticancer therapeutics. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds promise for contributing to significant advancements in drug discovery and development.
2142-01-0 (2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
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